molecular formula C10H14BrNO3 B043415 (S)-1-Carboxy-3-phenylpropoxyammonium bromide CAS No. 73086-97-2

(S)-1-Carboxy-3-phenylpropoxyammonium bromide

Cat. No. B043415
CAS RN: 73086-97-2
M. Wt: 276.13 g/mol
InChI Key: YENJJZAVLSPBIZ-QRPNPIFTSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (S)-1-Carboxy-3-phenylpropoxyammonium bromide often involves one-pot reactions or cyclization processes. For example, a one-pot synthesis method catalyzed by butyldimethyl(1-phenylethyl)ammonium bromide has been used to produce α-amino phosphonates from aldehydes, aromatic amines, and trimethylphosphite, yielding high product yields (K. R. Reddy et al., 2005). Additionally, intramolecular cyclization reactions have been employed to generate structurally complex salts with potential biological activity (E. O. Chukhajian et al., 2020).

Molecular Structure Analysis

Molecular structure analysis, particularly X-ray crystallography, has been pivotal in characterizing compounds similar to (S)-1-Carboxy-3-phenylpropoxyammonium bromide. For instance, the crystal structure determination of N-phenyl-(5-anilino-2,4-pentadienylidene)ammonium bromide hemihydrate has revealed insights into the arrangement and bonding within similar compounds, highlighting the planar nature and aromatic character of these molecules (J. Kroon & H. Krabbendam, 1974).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, such as base-catalyzed intramolecular Diels-Alder cyclizations and cycloadditions, leading to the formation of biologically active cyclic salts. These reactions often result in high yields and showcase the reactive versatility of the ammonium bromide moiety (E. O. Chukhajian et al., 2013).

Physical Properties Analysis

Quaternary ammonium bromides, similar to (S)-1-Carboxy-3-phenylpropoxyammonium bromide, exhibit diverse physical properties, such as forming smectic liquid crystals and displaying phase transitions, which are crucial for applications in materials science. The synthesis and characterization of these compounds include detailed analyses of their crystallographic and thermal properties (Wei Xi-lian, 2013).

Chemical Properties Analysis

The chemical properties of similar compounds are characterized by their reactivity in various organic transformations, including oxidative transformations and intramolecular reactions leading to structurally complex and functionally diverse products. These transformations are pivotal in the synthesis of new materials and biologically active molecules (Dinesh S. Bhalerao et al., 2007).

properties

IUPAC Name

carboxy(3-phenylpropoxy)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.BrH/c12-10(13)11-14-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVKRAFIUKSLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCO[NH2+]C(=O)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Carboxy-3-phenylpropoxyammonium bromide

CAS RN

73086-97-2
Record name (S)-1-Carboxy-3-phenylpropoxyammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073086972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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